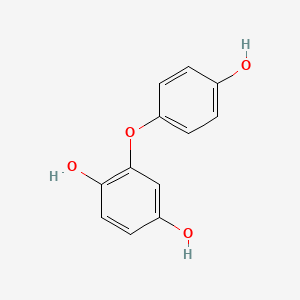
1,4-Benzenediol, 2-(4-hydroxyphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, also known as 2-(4-hydroxyphenoxy)-1,4-benzenediol, is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of two hydroxyl groups and an ether linkage between two benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- typically involves the reaction of hydroquinone with 4-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol or water. The reaction mixture is heated to facilitate the formation of the ether linkage between the two aromatic rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Nitro, sulfonic, and halogenated derivatives
Applications De Recherche Scientifique
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone: 1,4-Benzenediol, a simpler analog with two hydroxyl groups on a single benzene ring.
Catechol: 1,2-Benzenediol, another analog with hydroxyl groups in ortho positions.
Resorcinol: 1,3-Benzenediol, with hydroxyl groups in meta positions.
Uniqueness
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is unique due to the presence of an ether linkage between two benzene rings, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural feature enhances its stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C12H10O4 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
2-(4-hydroxyphenoxy)benzene-1,4-diol |
InChI |
InChI=1S/C12H10O4/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,13-15H |
Clé InChI |
GPCZPCRKPAEJIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OC2=C(C=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















